REACTION_CXSMILES
|
CS(O)(=O)=[O:3].[CH3:6][N:7]1[CH2:12][CH2:11][N:10]([CH2:13][C:14]2[CH:42]=[CH:41][C:17]([C:18]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[C:23]([NH:28][C:29]4[N:34]=[C:33]([C:35]5[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=5)[CH:32]=[CH:31][N:30]=4)[CH:22]=3)=[O:19])=[CH:16][CH:15]=2)[CH2:9][CH2:8]1.[OH-:43].[Na+]>OO>[CH3:6][N+:7]1([O-:3])[CH2:12][CH2:11][N+:10]([CH2:13][C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:20][C:21]3[CH:26]=[CH:25][C:24]([CH3:27])=[C:23]([NH:28][C:29]4[N:34]=[C:33]([C:35]5[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=5)[CH:32]=[CH:31][N:30]=4)[CH:22]=3)=[O:19])=[CH:41][CH:42]=2)([O-:43])[CH2:9][CH2:8]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.CN1CCN(CC1)CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC2=NC=CC(=N2)C=2C=NC=CC2)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at 20° C. for 160 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting suspension is stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel, eluent 25% aqueous ammonia-ethanol-dichloromethane (5:30:70)
|
Reaction Time |
160 h |
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1(CC[N+](CC1)([O-])CC1=CC=C(C(=O)NC2=CC(=C(C=C2)C)NC2=NC=CC(=N2)C=2C=NC=CC2)C=C1)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |